molecular formula C17H10N2O2 B023607 N-(9-Acridinyl)maleimide CAS No. 49759-20-8

N-(9-Acridinyl)maleimide

Cat. No.: B023607
CAS No.: 49759-20-8
M. Wt: 274.27 g/mol
InChI Key: NCFIKBMPEOEIED-UHFFFAOYSA-N
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Description

N-(9-Acridinyl)maleimide: is a maleimide derivative that has gained significant attention due to its unique properties and applications. This compound is particularly known for its use as a fluorescent thiol reagent, which means it can react with thiol groups to produce a fluorescent product. This property makes it valuable in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry: N-(9-Acridinyl)maleimide is used as a fluorescent probe for detecting thiol groups in various chemical compounds. Its high specificity and sensitivity make it an excellent tool for studying thiol-containing molecules.

Biology: In biological research, this compound is employed to label and detect thiol groups in proteins and other biomolecules. This application is crucial for studying protein structure and function, as well as for investigating cellular redox states .

Medicine: Its ability to produce a fluorescent signal upon reaction with thiols makes it a valuable tool for developing diagnostic assays .

Industry: In industrial settings, this compound can be used for quality control and monitoring processes that involve thiol-containing compounds. Its fluorescence properties enable sensitive and accurate detection of thiols in various products .

Mechanism of Action

Target of Action

N-(9-Acridinyl)maleimide is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds, including cysteine and glutathione . These compounds play crucial roles in cellular functions, such as protein synthesis and antioxidant defense .

Mode of Action

This compound interacts with its targets through a coupling reaction . Although the compound itself shows no substantial fluorescence, its coupling products with thiol compounds exhibit strong blue fluorescence . This property is utilized for the fluorometrical analysis of cysteine and glutathione .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving cysteine and glutathione. The compound’s interaction with these thiol compounds can influence various cellular processes, including protein function and redox balance .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of this compound’s action is the production of strong blue fluorescent derivatives when coupled with thiol compounds . This fluorescence is used for the sensitive detection and analysis of cysteine and glutathione .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . Additionally, the formation of dust and aerosols should be avoided, and the compound should be used only in areas with appropriate exhaust ventilation .

Safety and Hazards

N-(9-Acridinyl)maleimide may cause skin and eye irritation. It may also cause irritation of the respiratory tract . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

N-(9-Acridinyl)maleimide itself does not exhibit substantial fluorescence. Its coupling products with thiol compounds exhibit strong blue fluorescence . This property makes it suitable for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with thiol compounds. It forms coupling products with these compounds, which then exhibit strong blue fluorescence . This suggests that it may interact with enzymes, proteins, and other biomolecules containing thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(9-Acridinyl)maleimide is synthesized from 9-aminoacridine and maleic anhydride through a dehydratic cyclization process in polyphosphoric acid . The reaction proceeds as follows:

    Condensation Reaction: 9-aminoacridine reacts with maleic anhydride to form N-(9-acridinyl)maleamic acid.

    Dehydratic Cyclization: The N-(9-acridinyl)maleamic acid undergoes cyclization in the presence of polyphosphoric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial production. The key steps involve ensuring the availability of high-purity starting materials (9-aminoacridine and maleic anhydride) and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(9-Acridinyl)maleimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for various analytical applications .

Common Reagents and Conditions:

    Reagents: Thiol-containing compounds such as cysteine and glutathione.

    Conditions: The reactions typically occur in aqueous or organic solvents at room temperature.

Major Products: The major products formed from the reaction of this compound with thiol compounds are fluorescent derivatives. These products exhibit strong blue fluorescence, which is utilized in various analytical techniques .

Properties

IUPAC Name

1-acridin-9-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-15-9-10-16(21)19(15)17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFIKBMPEOEIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198030
Record name N-(9-Acridinyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49759-20-8
Record name N-(9-Acridinyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049759208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(9-Acridinyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Acridinyl)maleimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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